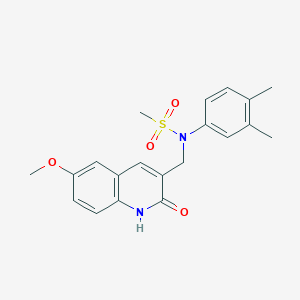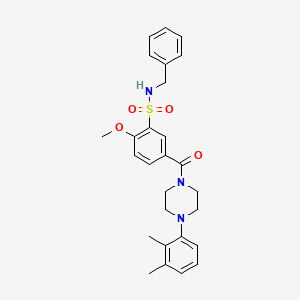
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for various neurological disorders. ABX-1431 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mécanisme D'action
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By blocking FAAH, N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide increases the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its potent analgesic and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain and anxiety disorders. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models. One of the limitations of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 3-acetylphenylboronic acid and 3-chloro-4-methoxybenzaldehyde to form 3-acetyl-4-methoxyphenylboronic acid. This intermediate is then reacted with benzylsulfonamide to form the benzylsulfonamide derivative. Finally, the benzylsulfonamide derivative is treated with 4-methoxybenzoyl chloride to yield N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been studied extensively in preclinical models of various neurological disorders, including neuropathic pain, anxiety, depression, and multiple sclerosis. The drug has been shown to have potent analgesic and anxiolytic effects, as well as anti-inflammatory and neuroprotective properties. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models.
Propriétés
IUPAC Name |
N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-20-8-7-11-24(21(20)2)29-14-16-30(17-15-29)27(31)23-12-13-25(34-3)26(18-23)35(32,33)28-19-22-9-5-4-6-10-22/h4-13,18,28H,14-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERGASSLRCNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




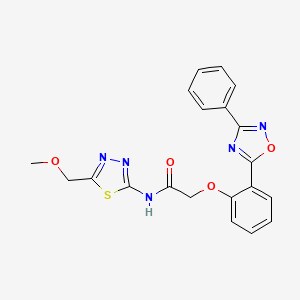
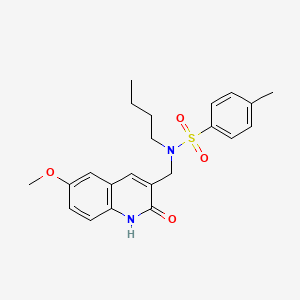


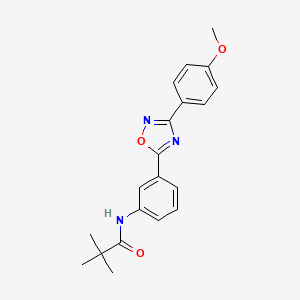
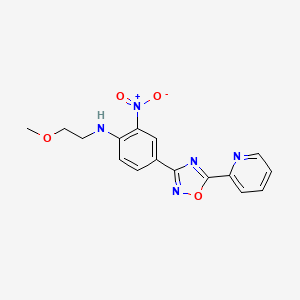

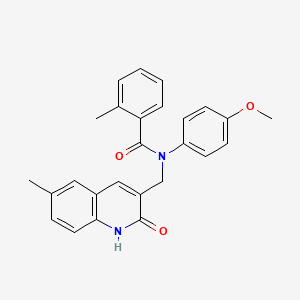
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)

